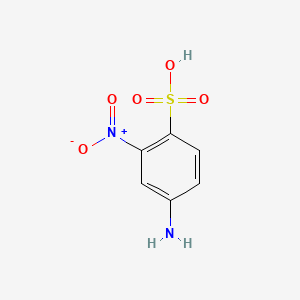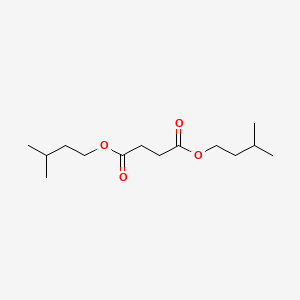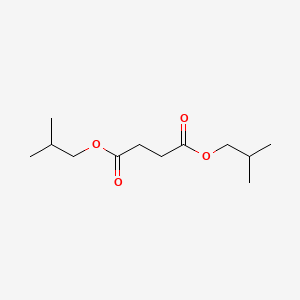
2,5-Furandione, 3-(decenyl)dihydro-
Übersicht
Beschreibung
“2,5-Furandione, 3-(decenyl)dihydro-” also known as “2-Decenylsuccinic anhydride” or “Decenyl succinic anhydride” is a chemical compound with the formula C14H22O3 . It has a molecular weight of 238.3227 .
Molecular Structure Analysis
The IUPAC Standard InChI for “2,5-Furandione, 3-(decenyl)dihydro-” isInChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13 (15)17-14 (12)16/h8-9,12H,2-7,10-11H2,1H3/b9-8+ . The chemical structure can be viewed using Java or Javascript .
Wissenschaftliche Forschungsanwendungen
Environmental Significance
- Atmospheric Chemistry and Pollution Monitoring : Furandiones, including 2,5-Furandione derivatives, are identified as products of photooxidation of volatile organic compounds (VOCs) like toluene. These compounds contribute to secondary organic aerosol (SOA) formation, which plays a significant role in air quality and climate. A study developed a sensitive method for quantifying furandiones in ambient aerosol to assess anthropogenic SOA sources and their potential health impacts. This method facilitated the first ambient measurements of furandiones, indicating their presence in all samples collected in Iowa City, IA, with a daily average concentration of 9.1 ± 3.8 ng m−3 (Ibrahim M. Al-Naiema, H. Roppo, & E. Stone, 2017).
Advances in Green Chemistry
- Bio-Based Chemical Production : 2,5-Furandione derivatives are central to the synthesis of high-value chemicals from biomass resources. For instance, hydroxymethylfurfural (HMF), derived from biomass, can be oxidized to produce 2,5-furandicarboxylic acid (FDCA), a bio-based alternative to petroleum-derived plastics. This conversion is crucial in the development of sustainable materials and chemicals. A study highlighted the role of copper-based catalytic anodes in the efficient electrochemical oxidation of HMF to FDCA, presenting a cost-effective and green approach to producing bio-based plastics (Do-Hwan Nam, Brandon J. Taitt, & Kyoung-Shin Choi, 2018).
Material Science Applications
- Polyester Production : The research into 2,5-Furandione derivatives extends to their application in producing bio-based polymers. FDCA, obtained from 2,5-Furandione derivatives, is explored as a sustainable substitute for terephthalic acid in polyesters. A study using a whole-cell biocatalyst approach for FDCA production from HMF achieved a high yield (97%), demonstrating the feasibility of producing bio-based polyesters at a significant scale (F. Koopman, N. Wierckx, J. D. de Winde, & H. Ruijssenaars, 2010).
Eigenschaften
IUPAC Name |
3-dec-9-enyloxolane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-8-9-10-12-11-13(15)17-14(12)16/h2,12H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKGGERSFUBGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948324 | |
| Record name | 3-(Dec-9-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, 3-(decenyl)dihydro- | |
CAS RN |
25447-83-0 | |
| Record name | 2,5-Furandione, 3-(decen-1-yl)dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandione, 3-(decen-1-yl)dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Dec-9-en-1-yl)oxolane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(decenyl)dihydrofuran-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.707 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















